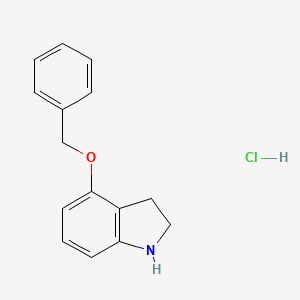

4-(Benzyloxy)indoline hydrochloride

描述

Significance of Indoline (B122111) and Indole (B1671886) Scaffolds in Organic and Medicinal Chemistry

The indole nucleus is a foundational structure in a vast number of natural and synthetic compounds with significant biological activities. bohrium.com This versatile scaffold is a key component in numerous pharmaceuticals, demonstrating a wide array of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. rsc.orgnrfhh.com The structural versatility of the indole scaffold allows for extensive modifications, leading to the development of new drug candidates for various diseases. nih.govnih.gov Indole derivatives are integral to many approved drugs, highlighting their success in medicinal chemistry. rsc.org

The indoline scaffold, a reduced form of indole, is also of great interest in drug design. nih.gov Its three-dimensional structure allows for specific interactions with biological targets. nih.gov The benzene (B151609) ring of indoline can engage in hydrophobic interactions, while the nitrogen atom can act as a hydrogen bond donor or acceptor. nih.gov This structural feature has been exploited in the design of various bioactive agents, including those with anti-inflammatory and antioxidant properties. acs.org The non-coplanar nature of its two rings can improve physicochemical properties such as water solubility. nih.gov

Role of Benzyloxy Substitution in Bioactive Molecules and Related Chemotypes

The benzyloxy group, which consists of a benzyl (B1604629) group (a benzene ring attached to a CH2 group) linked to a molecule via an oxygen atom, is a common substituent in organic synthesis and medicinal chemistry. ontosight.aiwikipedia.org It is often used as a protecting group for alcohols and carboxylic acids during multi-step syntheses due to its relative stability and the availability of methods for its removal. wikipedia.org

Beyond its role as a protecting group, the benzyloxy moiety can significantly influence a molecule's biological activity. ontosight.ai Its presence can affect how a compound interacts with biological targets like enzymes and receptors. ontosight.ai The lipophilic nature of the benzyl group can impact a molecule's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion. ontosight.ai For instance, the addition of a benzyloxy group can increase a molecule's hydrophobicity, which may be critical for its ability to cross cell membranes and reach its site of action. nih.gov In some series of compounds, the benzyloxy substituent has been shown to be crucial for selective inhibition of enzymes like monoamine oxidase B (MAO-B). nih.govnih.gov The position of the benzyloxy group on a scaffold can also be a key determinant of its pharmacological effect. nih.gov

Overview of Research Landscape for 4-(Benzyloxy)indoline Hydrochloride and Analogues

Research specifically mentioning this compound is limited and primarily positions it as a chemical intermediate. It is a precursor in the synthesis of more complex molecules. For example, it is used in the creation of tryptamine (B22526) derivatives. researchgate.net

The broader landscape of related analogues, such as N-(4-(benzyloxy)benzyl)-4-aminoquinolines, has been explored for potential therapeutic applications. In one study, a series of these quinoline (B57606) derivatives were synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis, with some compounds showing promising activity. nih.gov Another area of research involves indoline derivatives as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which have potential as anti-inflammatory agents. nih.govacs.org A patent application describes a method for synthesizing 4-benzyloxy aniline (B41778) hydrochloride, a related compound, highlighting its role as an important intermediate in the production of other chemicals. google.com

The research indicates that while this compound itself is not typically the final bioactive product, the indoline and benzyloxy components are valuable building blocks in the development of new chemical entities with potential pharmacological activities.

Table of Chemical Structures and Properties

| Compound Name | Molecular Formula | Structure | Key Research Area |

| This compound | C15H16ClNO | [Image of the chemical structure of this compound] | Chemical Intermediate |

| Indole | C8H7N | [Image of the chemical structure of Indole] | Core scaffold in medicinal chemistry |

| Indoline | C8H9N | [Image of the chemical structure of Indoline] | Scaffold in drug design |

| 4-Benzyloxyindole (B23222) | C15H13NO | [Image of the chemical structure of 4-Benzyloxyindole] | Precursor in synthesis |

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

4-phenylmethoxy-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO.ClH/c1-2-5-12(6-3-1)11-17-15-8-4-7-14-13(15)9-10-16-14;/h1-8,16H,9-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXBSUPQYZHQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=CC=C2)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Benzyloxy Indoline Hydrochloride

Strategic Approaches to the Indoline (B122111) Core Synthesis

The construction of the indoline ring system is a foundational step in the synthesis of 4-(Benzyloxy)indoline hydrochloride. This bicyclic structure, consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, can be achieved through various strategic approaches.

Formation of the Dihydroindole Ring System

The dihydroindole, or indoline, core is typically formed through the cyclization of a suitably substituted aniline (B41778) derivative. One common strategy involves the intramolecular cyclization of N-protected 2-haloethylanilines. The protecting group on the nitrogen atom is crucial to modulate its reactivity and prevent unwanted side reactions.

Another effective method for constructing the indoline moiety is through the intramolecular nucleophilic ring closure of a diaryliodonium salt. nih.gov This approach has been shown to produce indoline compounds in high yields. nih.gov The reaction proceeds by treating diaryliodonium salts with a base like cesium carbonate in the presence of a radical scavenger such as TEMPO. nih.gov This method is versatile and tolerates a variety of substituents on the aromatic rings. nih.gov

Furthermore, the indoline skeleton can be accessed via the reduction of the corresponding indole (B1671886). The hydrogenation of the pyrrole (B145914) ring of an indole to form an indoline is a well-established transformation. osti.gov This can be achieved using various catalytic systems, such as nickel, platinum, or ruthenium catalysts, often in the presence of a hydrogen source like formic acid. osti.gov The choice of catalyst can influence the reaction conditions and the selectivity of the reduction.

Introduction and Manipulation of the Benzyloxy Moiety at Position 4

The placement of the benzyloxy group at the C4 position of the indoline ring is a critical step that dictates the final structure of the target molecule. The term "benzyloxy" refers to a benzyl (B1604629) group (C₆H₅CH₂–) linked to the parent molecule through an oxygen atom. wikipedia.org

A common strategy involves starting with a pre-functionalized benzene ring. For instance, a 3-aminophenol (B1664112) derivative can be used as a starting material. The hydroxyl group at the meta position relative to the amino group will ultimately become the 4-hydroxy group of the indoline. This hydroxyl group can then be protected as a benzyl ether. The benzyloxy group serves as a protecting group for the hydroxyl functionality during subsequent synthetic steps and can be removed later if the free hydroxyl compound is desired. wikipedia.org

Alternatively, the benzyloxy group can be introduced via nucleophilic aromatic substitution on a suitably activated indoline precursor. However, directing the substitution specifically to the 4-position can be challenging and often requires the use of directing groups or specific reaction conditions.

In the context of indole synthesis, which can be a precursor to indoline, the Leimgruber-Batcho indole synthesis provides a powerful method for preparing 4-benzyloxyindole (B23222). orgsyn.org This method starts with 6-benzyloxy-2-nitrotoluene, which is condensed with N,N-dimethylformamide dimethyl acetal (B89532) and pyrrolidine (B122466) to form an enamine. orgsyn.org This intermediate is then reductively cyclized to yield 4-benzyloxyindole. orgsyn.org

Formation of the Hydrochloride Salt

The final step in the synthesis of the title compound is the formation of the hydrochloride salt. Indoline, being a secondary amine, is basic and can react with acids to form salts. The formation of a hydrochloride salt is typically achieved by treating the free base of 4-(Benzyloxy)indoline with hydrochloric acid. google.com This can be done using gaseous hydrogen chloride in a suitable solvent or by adding a solution of hydrochloric acid. google.com

The formation of the hydrochloride salt offers several advantages. It often improves the crystallinity and stability of the compound, making it easier to handle and purify. google.com For pharmaceutical applications, converting the free base to a salt can also enhance its solubility and bioavailability. google.com The process is generally straightforward, involving the protonation of the basic nitrogen atom of the indoline ring by the hydrochloric acid. sciencemadness.org

Synthesis of Related Benzyloxy-Substituted Indoline and Indole Derivatives

The synthetic strategies for this compound are part of a broader field of methods for constructing benzyloxy-substituted indoles and indolines. Two classical and versatile methods, the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis, are particularly noteworthy.

Fischer Indole Synthesis and its Variants in Benzyloxyindole Construction

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a widely used method for preparing indoles. byjus.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.comwikipedia.org

To synthesize a benzyloxy-substituted indole using this method, a benzyloxy-substituted phenylhydrazine (B124118) is required as a key starting material. For example, the reaction of 4-benzyloxyphenylhydrazine (B1269750) with a suitable ketone or aldehyde in the presence of an acid catalyst, such as zinc chloride, aluminum chloride, or polyphosphoric acid, would lead to the formation of a 5-benzyloxyindole (B140440) derivative. testbook.comgoogle.com The position of the benzyloxy group on the final indole ring is determined by its position on the starting phenylhydrazine.

The mechanism of the Fischer indole synthesis is complex and involves a google.comgoogle.com-sigmatropic rearrangement of the protonated enamine tautomer of the arylhydrazone. byjus.com The reaction's success can be influenced by the electronic nature of the substituents on the aromatic ring. youtube.comnih.gov

A notable application is the synthesis of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, a useful intermediate, which is prepared by reacting 4-benzyloxy propiophenone (B1677668) with 4-benzyloxy phenyl hydrazine (B178648) hydrochloride in the presence of an acid catalyst. google.com

| Starting Materials | Catalyst | Product | Reference |

| 4-Benzyloxy propiophenone, 4-Benzyloxy phenyl hydrazine hydrochloride | Acetic acid | 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | google.com |

| 4-Benzyloxy phenyl hydrazine hydrochloride, 4-Benzyloxy propiophenone | Aluminium chloride | 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | google.com |

Leimgruber-Batcho Indole Synthesis for Oxygenated Indoles

The Leimgruber-Batcho indole synthesis is a highly efficient method for preparing indoles, particularly those with oxygen-containing substituents. wikipedia.orgclockss.org This two-step process begins with the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring. wikipedia.org

This method is particularly well-suited for the synthesis of 4-benzyloxyindole. The synthesis commences with 6-benzyloxy-2-nitrotoluene. orgsyn.org This starting material is reacted with a formamide (B127407) acetal, such as N,N-dimethylformamide dimethyl acetal, and a secondary amine like pyrrolidine to generate a β-amino-enamine intermediate. orgsyn.orgwikipedia.org Subsequent reductive cyclization of this intermediate, often using reagents like Raney nickel and hydrazine or palladium on carbon with hydrogen, affords 4-benzyloxyindole in high yield. orgsyn.orgwikipedia.org

The Leimgruber-Batcho synthesis offers several advantages, including the use of readily available starting materials and generally mild reaction conditions, making it a popular alternative to the Fischer indole synthesis for constructing substituted indoles. wikipedia.org The process has been enhanced through the use of microwave acceleration, which can lead to improved yields and purities of the enamine intermediates. rsc.org

| Starting Material | Reagents | Intermediate | Product | Reference |

| 6-Benzyloxy-2-nitrotoluene | N,N-dimethylformamide dimethyl acetal, Pyrrolidine | (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | 4-Benzyloxyindole | orgsyn.org |

Other Cyclization and Annulation Reactions for Indoline/Indole Derivatives

The formation of the indole and indoline ring systems can be achieved through a variety of cyclization and annulation reactions, often catalyzed by transition metals. These methods provide access to a diverse range of substituted indole derivatives.

One prominent strategy involves the cyclization of appropriately substituted anilines. For instance, indium-catalyzed cyclization of 2-ethynylanilines is a versatile method for producing polyfunctionalized indole derivatives. organic-chemistry.org Similarly, gold(III)-catalyzed annulation of 2-alkynylanilines in alcohol or aqueous-alcoholic mixtures at room temperature affords indole derivatives in good yields. organic-chemistry.org Copper-catalyzed reactions also feature prominently, with methods like the cyclization of 2-ethynylaniline (B1227618) derivatives in a water-methanol mixture providing a pathway to indoles. organic-chemistry.org

Palladium-catalyzed reactions are particularly widespread for indole synthesis. mdpi.comacs.orgacs.org These can involve tandem processes, such as the addition/cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids, which yields indole skeletons with good functional group tolerance. organic-chemistry.org Another approach is the palladium-catalyzed annulation of anilines with bromoalkynes, leading to 2-phenylindoles with excellent regioselectivity. organic-chemistry.org The Larock indole synthesis, a well-known palladium-catalyzed process, involves the reaction of a 2-iodoaniline (B362364) with a disubstituted alkyne. youtube.com The catalytic cycle for such palladium-catalyzed cross-coupling reactions typically involves oxidative addition, transmetalation, and reductive elimination steps. youtube.comyoutube.com

Furthermore, dearomatizing anionic cyclization of indole-containing urea (B33335) derivatives can produce polycyclic indoline-containing scaffolds. nih.gov This base-promoted reaction proceeds in high yield and with excellent diastereoselectivity for 3-substituted indoles. nih.gov Electrophilic indoles can also undergo tandem reactions with pyridinium (B92312) N-ylides to generate novel indolizine (B1195054) derivatives. acs.org

The table below summarizes various cyclization and annulation reactions for the synthesis of indole and indoline derivatives.

| Catalyst/Reagent | Starting Materials | Product Type | Key Features |

| Indium | 2-Ethynylanilines | Polyfunctionalized indoles | Good yields for substrates with alkyl or aryl groups on the alkyne. organic-chemistry.org |

| Gold(III) | 2-Alkynylanilines | Indole derivatives | Mild reaction conditions (room temperature). organic-chemistry.org |

| Copper(II) | 2-Ethynylaniline derivatives | Indoles | Can be performed in aqueous/methanolic media. organic-chemistry.org |

| Palladium | 2-(2-Aminoaryl)acetonitriles and arylboronic acids | Indole skeletons | Tandem addition/cyclization with good functional group tolerance. organic-chemistry.org |

| Palladium | Anilines and bromoalkynes | 2-Phenylindoles | Excellent regioselectivity. organic-chemistry.org |

| Base (e.g., lithiated ureas) | Indole-containing urea derivatives | Polycyclic indoline scaffolds | Dearomatizing anionic cyclization with high yield and diastereoselectivity. nih.gov |

Derivatization and Functionalization Strategies of this compound

Once the 4-(benzyloxy)indoline core is established, it can be further modified through various derivatization and functionalization reactions to explore its chemical space and generate analogs with diverse properties.

Modifications at the Indoline Nitrogen (N-1)

The nitrogen atom of the indoline ring is a common site for modification. N-alkylation can be readily achieved using various alkylating agents. For instance, the reaction of an indole with an alkyl halide in the presence of a base like potassium hydroxide (B78521) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) is an effective method for introducing alkyl groups at the N-1 position. orgsyn.org This method has been successfully applied for the synthesis of N-benzylindole. orgsyn.org Similarly, N-substituted indole-3-carbaldehydes can be prepared by reacting indole-3-carboxaldehyde (B46971) with alkyl halides like methyl iodide or ethyl iodide. nih.gov These N-substituted intermediates can then be used in subsequent reactions, such as condensation with phenylhydrazines to form hydrazones. nih.gov

The choice of the N-substituent can significantly influence the reactivity and properties of the resulting molecule. For example, in the context of substituted tryptamines, modifications at the amino group, which is analogous to the indoline nitrogen, are extensive and lead to a wide array of compounds with varying biological activities. wikipedia.org

Substitutions on the Benzyloxy Phenyl Ring

The benzyloxy group in this compound offers another site for structural modification. The phenyl ring of the benzyl group can be substituted with various functional groups to modulate the electronic and steric properties of the molecule. For example, in the synthesis of certain benzothiazole (B30560) derivatives, substituted benzyl chlorides or bromides are reacted with a dihydroxyphenyl benzothiazole intermediate to introduce a substituted benzyloxy moiety. nih.gov Studies have shown that substitutions, such as with fluorine or chlorine, on the benzyloxy ring can influence the biological activity of the final compounds, with the position of the substituent (ortho, meta, or para) also playing a crucial role. nih.gov

Functional Group Interconversions on the Indoline Core

Functional group interconversions are fundamental transformations in organic synthesis that allow for the manipulation of chemical reactivity and properties. solubilityofthings.comub.edu On the indoline core, various functional groups can be introduced and subsequently transformed. For instance, a nitro group can be a precursor to an amino group through reduction. The synthesis of 4-benzyloxyindole from 6-benzyloxy-2-nitrotoluene involves the reduction of a nitro group to an amine, which then participates in the cyclization to form the indole ring. orgsyn.org

Other common interconversions include the transformation of alcohols to alkyl halides or sulfonates, and the conversion of carboxylic acids to esters or amides. solubilityofthings.comub.edu These reactions provide access to a wider range of derivatives from a common intermediate.

Palladium-Catalyzed Coupling Reactions of Indole/Indoline Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of indole and indoline skeletons. researchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions of the indole ring. For example, the Heck reaction can be used to introduce vinyl groups, while the Sonogashira reaction allows for the coupling of terminal alkynes. The Suzuki and Stille couplings are widely used for introducing aryl and other organic fragments.

Palladium-catalyzed oxidative arylacetoxylation of alkenes has been developed to synthesize 3-substituted indoles and indolines with quaternary stereocenters. rsc.org Furthermore, palladium-catalyzed C-H functionalization has emerged as a direct method for introducing functional groups onto the indole ring without the need for pre-functionalized starting materials. acs.orgresearchgate.net This can include arylation, olefination, acylation, and alkylation at various positions of the indole nucleus. nih.gov

The table below provides examples of palladium-catalyzed coupling reactions involving indole/indoline derivatives.

| Reaction Type | Coupling Partners | Product Feature | Reference |

| Oxidative Arylacetoxylation | Cinnamyl tethered anilines | 3-Substituted indoles or indolines with quaternary centers | rsc.org |

| Heck Reaction | Indole derivative and alkene | C-C bond formation (vinylation) | acs.org |

| Sonogashira-Cacchi Reaction | 3-Fluoro-2-iodotrifluoro acetanilide, terminal alkyne, aryl bromide | 3-Aryl-4-fluoro-2-substituted-1H-indoles | mdpi.com |

| C-H Arylation | Indole with N-P(O)tBu2 directing group and aryl halide | C7 and C6 arylated indoles | nih.gov |

Debenzylation for Hydroxylated Intermediates

The benzyl group is a common protecting group for hydroxyl functionalities due to its relative stability and the ease of its removal. In the context of 4-(benzyloxy)indoline, the benzyl group can be cleaved to unveil the corresponding 4-hydroxyindoline. This debenzylation is typically achieved through catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C). This process is clean and often proceeds with high yield. The resulting 4-hydroxyindole (B18505) or 4-hydroxyindoline is a valuable intermediate for the synthesis of various natural products and pharmaceuticals.

Stereoselective Synthesis Approaches for Chiral Analogs

The introduction of stereocenters into the indoline ring, particularly when substituted with an electron-donating group like a benzyloxy moiety at the 4-position, presents unique challenges and opportunities for catalytic asymmetric synthesis. Researchers have explored various strategies to achieve high levels of enantioselectivity and diastereoselectivity, primarily focusing on catalytic asymmetric hydrogenation, cycloaddition reactions, and organocatalytic methods. These approaches aim to control the spatial arrangement of atoms, leading to the desired chiral indoline analogs.

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation of substituted indoles is a powerful and atom-economical method for the synthesis of chiral indolines. This approach typically involves the use of a chiral transition metal catalyst, often based on rhodium or palladium, coordinated to a chiral ligand.

One prominent strategy involves the asymmetric hydrogenation of N-protected 3-substituted indoles. For instance, N-tosyl-3-substituted indoles have been successfully hydrogenated with high enantioselectivities (95-98% ee) using a chiral rhodium catalyst generated in situ from [Rh(nbd)2]SbF6, a trans-chelating chiral bisphosphine ligand such as (S,S)-(R,R)-PhTRAP, and cesium carbonate. nih.govelsevierpure.com This method provides access to a diverse range of optically active indolines with a chiral center at the 3-position. nih.govelsevierpure.com While this method has not been explicitly reported for 4-(benzyloxy)-substituted substrates, the general applicability to various substituted indoles suggests its potential for the synthesis of chiral 4-(benzyloxy)indoline analogs.

The following table outlines representative results for the asymmetric hydrogenation of N-tosyl-3-substituted indoles, demonstrating the high efficiency of this approach.

| Entry | Substrate (R group) | Catalyst System | Solvent | Enantiomeric Excess (ee) |

| 1 | Methyl | [Rh(nbd)2]SbF6 / (S,S)-(R,R)-PhTRAP / Cs2CO3 | Toluene | 96% |

| 2 | Ethyl | [Rh(nbd)2]SbF6 / (S,S)-(R,R)-PhTRAP / Cs2CO3 | Toluene | 98% |

| 3 | Phenyl | [Rh(nbd)2]SbF6 / (S,S)-(R,R)-PhTRAP / Cs2CO3 | Toluene | 95% |

Organocatalytic Approaches

In recent years, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral heterocycles, avoiding the use of metal catalysts. Chiral Brønsted acids and bifunctional organocatalysts have been employed to activate substrates and control the stereochemical outcome of reactions.

For example, the catalytic asymmetric construction of axially chiral indole-based frameworks has been achieved through organocatalytic strategies. rsc.org While focusing on axial chirality, these methods demonstrate the potential of chiral organocatalysts to control stereochemistry in indole systems. The synthesis of N-aminoindoles with N-N axial chirality has been accomplished with high yields and enantioselectivities using a chiral isothiourea (ITU) catalyst for the asymmetric N-acylation of N-aminoindoles with carboxylic anhydrides. rsc.org

Another relevant organocatalytic method is the enantioselective Friedel-Crafts alkylation of indoles with imines, catalyzed by chiral disulfonimides, which act as Brønsted acids. This approach has been shown to produce chiral indole derivatives with high enantioselectivity. The compatibility of a 4-benzyloxy substituent with these acidic catalytic conditions would be a key consideration for its application in the synthesis of the target chiral analogs.

The following table presents data on the isothiourea-catalyzed asymmetric N-acylation, highlighting the effectiveness of organocatalysis in creating chiral indole derivatives.

| Entry | Substrate (N-aminoindole) | Anhydride (B1165640) | Catalyst | Enantiomeric Excess (ee) |

| 1 | 2-phenyl-N-aminoindole | Benzoic Anhydride | Chiral Isothiourea C1 | 92% |

| 2 | 2-methyl-N-aminoindole | (4-methoxy)benzoic Anhydride | Chiral Isothiourea C1 | 95% |

| 3 | 2-(4-chlorophenyl)-N-aminoindole | Propanoic Anhydride | Chiral Isothiourea C1 | 90% |

Enantioselective Cycloaddition Reactions

Enantioselective cycloaddition reactions offer a powerful strategy for the construction of complex cyclic systems with multiple stereocenters in a single step. For the synthesis of chiral indolines, [4+2] and [3+2] cycloaddition reactions have been investigated.

While specific examples for 4-(benzyloxy)indoline are not prevalent in the literature, the general principles can be extrapolated. For instance, the enantioselective dehydrogenative Heck arylation of trisubstituted alkenes with indole derivatives has been developed to construct remote quaternary stereocenters using a chiral pyridine (B92270) oxazoline (B21484) ligand. nih.gov This reaction demonstrates the feasibility of creating complex chiral structures from indole precursors. The influence of the electron-donating benzyloxy group at the 4-position on the reactivity and stereoselectivity of such cycloadditions would be a critical area for future research.

Biological and Pharmacological Investigations of 4 Benzyloxy Indoline Hydrochloride and Analogs

In Vitro Pharmacological Profiling

Enzyme Inhibition Studies (e.g., 5-Lipoxygenase, Soluble Epoxide Hydrolase)

The arachidonic acid cascade is a critical pathway in inflammation, involving enzymes such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). nih.gov 5-LOX is the key enzyme in the biosynthesis of pro-inflammatory leukotrienes, while sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active diols. nih.govmdpi.comwikipedia.org Consequently, dual inhibition of 5-LOX and sEH presents a promising strategy for developing anti-inflammatory agents. nih.govacs.org

A study focused on indoline-based compounds identified several dual inhibitors of 5-LOX and sEH. nih.govacs.org An initial screening identified compound 43 as a notable 5-LOX inhibitor, which guided the design of further analogs. nih.govacs.org Subsequent research led to the discovery of compound 73 , which demonstrated potent dual inhibitory activity with IC₅₀ values of 0.41 µM for 5-LOX and 0.43 µM for sEH. nih.govacs.org This balanced potency highlights the potential of the indoline (B122111) scaffold for creating effective multi-target anti-inflammatory drugs.

| Compound | 5-LOX Inhibition (IC₅₀, µM) | sEH Inhibition (IC₅₀, µM) |

| 43 | Notable | Not specified |

| 73 | 0.41 ± 0.01 | 0.43 ± 0.10 |

| 53 | Data not available | Potent |

| 54 | Data not available | Potent |

Data sourced from a study on dual 5-LOX/sEH inhibitors. nih.govacs.org

Receptor Agonist/Antagonist Activities (e.g., PPARα Agonism)

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid metabolism and inflammation. PPARα, in particular, is a well-established target for treating hyperlipidemia and has shown promise in managing inflammatory conditions and retinal diseases. nih.gov

Research into 4-benzyloxy-benzylamino derivatives identified them as a chemotype capable of producing potent and selective PPARα agonists. nih.gov Compound 4a (A91) was identified as a first-generation lead from this series. nih.gov In a separate study, hybrid molecules combining the structural features of 4-benzyloxy chalcones and fibrates were synthesized and evaluated for PPARα agonism. nih.gov The 2-propanoic acid derivative 10a and the 2-butanoic acid analog 10i showed significant PPARα agonistic activity when compared to the standard, fenofibric acid. nih.gov Specifically, compound 10i exhibited a high maximal effect (Emax) of 90.55%. nih.gov

| Compound | Agonist Activity | Emax (%) | EC₅₀ (µM) |

| Fenofibric Acid (Control) | PPARα | 100 | 23.22 |

| 10a | PPARα | 50.80 | 8.9 |

| 10i | PPARα | 90.55 | 25.0 |

| 4a (A91) | PPARα | Lead Compound | Not specified |

Data compiled from studies on chalcone-fibrate hybrids and benzyloxy-benzylamino derivatives. nih.govnih.gov

Cellular Assays for Antiproliferative and Cytotoxic Effects (e.g., Anticancer Activity in Cell Lines)

The cytotoxic potential of benzyloxy-indole analogs has been explored against various cancer cell lines. A series of isatin-based hydrazones incorporating a 4-(benzyloxy)phenyl moiety was tested for anticancer activity. nih.gov The investigation revealed that compounds ISB2 , ISB3 , and ISB4 displayed potential cytotoxicity against the A2780 ovarian cancer cell line, while ISB6 showed significant cytotoxicity in the MCF7 breast cancer cell line. nih.gov These findings suggest that the specific substitution pattern on the isatin (B1672199) core influences the cell-line-specific activity.

In another line of research, indole- and indolizine-glyoxylamides were shown to possess substantial in vitro anti-proliferative activity across a diverse panel of tumor types, including those exhibiting multidrug resistance (MDR). nih.gov

| Compound/Analog Class | Cell Line | Activity |

| Isatin-hydrazone (ISB2, ISB3, ISB4) | A2780 (Ovarian) | Cytotoxic |

| Isatin-hydrazone (ISB6) | MCF7 (Breast) | Significant Cytotoxicity |

| Indole-glyoxylamides | Various (including MDR) | Anti-proliferative |

| Indolizine-glyoxylamides | Various (including MDR) | Anti-proliferative |

Summary of findings from studies on isatin-hydrazones and glyoxylamides. nih.govnih.gov

Antimicrobial Spectrum Analysis (e.g., Antibacterial, Antifungal, Antitubercular)

Derivatives of the benzyloxy-indoline scaffold have demonstrated a broad spectrum of antimicrobial activity.

Antibacterial Activity: The emergence of drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA) necessitates the discovery of new antibacterial agents. nih.gov A study optimizing a bio-inspired polycyclic indoline library led to the discovery of compound 4k , an N-benzyl tricyclic indoline derivative, as a potent antibacterial agent against S. aureus. nih.gov This compound showed equivalent activity against four different MRSA strains and a methicillin-susceptible strain, with a minimum inhibitory concentration (MIC) of 4 µg/mL. nih.gov Other indole (B1671886) derivatives have also shown a broad spectrum of activity with MIC values ranging from 3.125 to 50 µg/mL against various microorganisms. nih.gov

Antifungal Activity: Candida albicans, an opportunistic fungal pathogen, is a significant cause of infections, and its ability to form biofilms contributes to its virulence. nih.govnih.gov Research has shown that 7-benzyloxyindole can effectively inhibit C. albicans biofilm formation and the transition to its more virulent hyphal form at a concentration of 0.02 mM (4.5 µg/mL). nih.govnih.gov Furthermore, an indole-triazole derivative, compound 3d , has been identified as a promising lead with significant antifungal activity against both C. albicans and C. krusei. nih.govresearchgate.net

Antitubercular Activity: Tuberculosis remains a major global health threat, and new drugs are urgently needed. nih.gov A series of 27 N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit the M. tuberculosis H37Rv strain. nih.gov Two compounds from this series exhibited potent activity, with MIC values comparable to the first-line antitubercular drug isoniazid. nih.gov These compounds were also selective for the bacillus, showing no significant toxicity to Vero and HepG2 mammalian cell lines. nih.gov

| Compound/Analog | Target Organism | Activity Type | Key Finding (MIC/Effective Conc.) |

| 4k | S. aureus (MSSA & MRSA) | Antibacterial | 4 µg/mL nih.gov |

| 7-Benzyloxyindole | C. albicans | Antifungal (Antibiofilm) | 4.5 µg/mL nih.govnih.gov |

| 3d | C. albicans, C. krusei | Antifungal | Promising Lead nih.govresearchgate.net |

| N-(4-(Benzyloxy)benzyl)-4-aminoquinolines (2 hits) | M. tuberculosis H37Rv | Antitubercular | Similar to Isoniazid nih.gov |

Anti-inflammatory Response Evaluation

The anti-inflammatory potential of benzyloxy-indoline analogs is strongly linked to their enzyme inhibitory profiles, particularly the dual inhibition of 5-LOX and sEH. nih.govacs.org The inhibition of these enzymes reduces the production of pro-inflammatory leukotrienes and stabilizes anti-inflammatory EETs, respectively. nih.govmdpi.com

The potent dual 5-LOX/sEH inhibitor, compound 73 , was tested in vivo and showed remarkable anti-inflammatory efficacy in mouse models of zymosan-induced peritonitis and experimental asthma. nih.govacs.org These findings validate the therapeutic strategy of targeting both pathways and underscore the potential of this chemical class for treating inflammatory diseases. nih.govrsc.org

Central Nervous System Activities (e.g., Anticonvulsant Properties)

The therapeutic potential of benzyloxy-indole analogs extends to the central nervous system. A series of 4-(benzyloxy)-benzamides were evaluated for anticonvulsant activity in rodent models. nih.gov The tests, which included the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scMet) assays, are standard screening methods for anticonvulsant drugs. mdpi.com

Among the tested compounds, the 2N-methylaminoethanol derivative (II) was particularly noteworthy. nih.gov It displayed significant anti-MES activity in mice and possessed a protective index (PI = TD₅₀/ED₅₀) of 2.536, which was higher than that of the established antiepileptic drug valproate, indicating a favorable window between efficacy and neurotoxicity. nih.gov

| Compound Series | Test Model | Most Active Compound | Key Finding |

| 4-(Benzyloxy)-benzamides | Maximal Electroshock Seizure (MES) in mice | 2N-methylaminoethanol derivative (II) | Protective Index (TD₅₀/ED₅₀) of 2.536 nih.gov |

Mechanistic Investigations at Molecular and Cellular Levels

Identification of Molecular Targets (e.g., DNA Intercalation, Protein/Receptor Interactions)

The therapeutic effects of a compound are defined by its interaction with specific molecular targets. Research on analogs of 4-(Benzyloxy)indoline hydrochloride indicates that its constituent parts, the indoline core and the benzyloxy group, can engage with a variety of biological molecules, including enzymes, cellular receptors, and nucleic acids.

Indoline-based compounds have been identified as potent inhibitors of enzymes involved in inflammatory pathways. nih.govacs.org A study focused on designing dual inhibitors for 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid cascade that produces inflammatory mediators, identified an indoline derivative as a notable 5-LOX inhibitor. acs.org Molecular docking simulations revealed that the indoline moiety fits into the enzyme's binding pocket, placing it near the catalytic iron and establishing van der Waals interactions with several amino acid residues (H372, H367, L368, L414, I415, F421, and L607), thereby blocking substrate access. nih.gov Further optimization led to derivatives with potent dual inhibitory activity. acs.org

The indole nucleus, closely related to indoline, is a recognized "privileged framework" in medicinal chemistry due to its ability to interact with diverse receptors. nih.gov For instance, compounds with a benzyloxy-indole scaffold have been developed as selective estrogen receptor modulators (SERMs). Bazedoxifene (B195308), a third-generation SERM, is synthesized from a 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole precursor and functions as an estrogen receptor agonist. nih.gov Furthermore, indole-containing compounds like bazedoxifene have been identified as novel inhibitors of the IL-6/GP130 protein-protein interaction, which is critical for signaling in the IL-6/GP130/STAT3 pathway implicated in many cancers. nih.gov

The benzyloxy group itself may also play a crucial role in molecular interactions. A study on a quinoxaline-based scaffold demonstrated that the presence of a benzyl (B1604629) moiety can act as a "DNA intercalation switch," enabling the molecule to bind to dsDNA through intercalation, a mechanism common to many antitumor antibiotics. nih.gov While non-benzyl derivatives only showed an initial binding event, the benzyl derivatives exhibited a sequential binding process where intercalation was the second step. nih.gov This suggests that the benzyloxy group in 4-(benzyloxy)indoline could potentially facilitate interactions with DNA.

| Analog/Related Compound Class | Molecular Target | Observed Interaction/Effect | Reference |

|---|---|---|---|

| Indoline Derivatives | 5-Lipoxygenase (5-LOX) | Inhibition (IC50 of 0.41 µM for lead compound) | acs.org |

| Indoline Derivatives | Soluble Epoxide Hydrolase (sEH) | Inhibition (IC50 of 0.43 µM for lead compound) | acs.org |

| Benzyloxy-Indole Scaffolds (e.g., Bazedoxifene) | Estrogen Receptors | Selective modulation (agonist activity) | |

| Indole Scaffolds (e.g., Bazedoxifene) | GP130 Receptor | Inhibition of IL-6/GP130 protein-protein interaction | nih.gov |

| Benzyl-Quinoxaline Derivatives | dsDNA | Acts as an "intercalation switch" | nih.gov |

Modulation of Intracellular Signaling Pathways (e.g., Reactive Oxygen Species Generation)

By interacting with molecular targets, compounds can modulate complex intracellular signaling cascades that govern cellular behavior. Analogs of this compound have been shown to influence key signaling pathways, including those involved in immune response and cellular stress.

A recent study on 4-(Benzyloxy)phenol, a structurally related compound, demonstrated its ability to modulate the immune response in macrophages. nih.gov The compound was found to induce the expression of the anti-inflammatory cytokine IL-35 and its receptor, which in turn activated the JAK1/STAT3 signaling pathway. nih.gov This activation was crucial for enhancing the clearance of intracellular mycobacteria, highlighting a potential immunomodulatory role for benzyloxy-containing compounds. nih.gov Various intracellular signaling pathways, such as JAK/STAT, MAPK, and mTOR, have been identified as key players in inflammation, and their inhibitors are considered promising candidates for new anti-inflammatory drugs. nih.gov

The generation of reactive oxygen species (ROS) is a critical signaling mechanism. medchemexpress.com ROS, such as superoxide (B77818) anions and hydrogen peroxide, are produced during normal mitochondrial metabolism and in response to various stimuli. medchemexpress.com They can act as second messengers, activating pathways like the MAPK cascade. medchemexpress.com While no direct studies link this compound to ROS generation, many bioactive molecules exert their effects through oxidative stress. For example, the antibiotic ciprofloxacin (B1669076) induces mitochondrial dysfunction and ROS production, leading to DNA damage. medchemexpress.com Conversely, a study on the synthetic 3',4'-dibenzyloxyflavonol found that its cell-killing effect was associated with the phosphorylation of MAP kinases (p38MAPK, JNK/SAPK, and ERK) but was independent of ROS generation. nih.gov This indicates that benzyloxy-containing compounds can influence signaling pathways through both ROS-dependent and ROS-independent mechanisms.

| Analog/Related Compound | Signaling Pathway | Observed Effect | Reference |

|---|---|---|---|

| 4-(Benzyloxy)phenol | IL-35 / JAK1/STAT3 | Activation, leading to enhanced mycobacterial clearance | nih.gov |

| 3',4'-Dibenzyloxyflavonol | MAPK (p38, JNK, ERK) | Phosphorylation and activation | nih.gov |

| General ROS Inducers (e.g., Ciprofloxacin) | Reactive Oxygen Species (ROS) | Increased intracellular ROS production | medchemexpress.commedchemexpress.com |

Impact on Cellular Processes (e.g., Apoptosis, Mitochondrial Activity)

The modulation of signaling pathways ultimately culminates in specific cellular outcomes. Investigations into analogs of this compound reveal significant impacts on fundamental cellular processes like programmed cell death (apoptosis) and mitochondrial function.

Apoptosis is a crucial process for removing damaged or cancerous cells. Several studies have highlighted the pro-apoptotic potential of related compounds. The synthetic 3',4'-dibenzyloxyflavonol proved to be a potent inducer of apoptosis in multiple human leukemia cell lines, with an IC50 value of 0.8 µM in HL-60 cells. nih.gov This cell death was mediated by the classical apoptotic pathway, involving the activation of caspases and the release of cytochrome c from the mitochondria. nih.gov Similarly, 4-benzyloxyindole (B23222) itself is used as a chemical reactant in the synthesis of compounds designed to be apoptosis inducers. sigmaaldrich.com Another study identified an indoline-based compound, 7-(4'-Cyanophenyl)indoline-1-benzenesulfonamide, as a mitotic inhibitor that effectively induces apoptotic cell death in human colorectal cancer cells. nih.gov

Mitochondria are central to both cellular energy production and the regulation of apoptosis. Their function can be significantly affected by indoline and benzyloxy analogs. Research has shown that certain compounds can impair mitochondrial function by inhibiting key metabolic pathways. For example, the fatty-acid synthase (FASN) inhibitor C75 was also found to inhibit the mitochondrial fatty acid synthesis pathway, leading to impaired mitochondrial function, increased ROS production, and reduced cell viability. nih.gov Other drugs, such as the β1-blocker nebivolol, have been shown to directly inhibit mitochondrial respiration and ATP synthesis in cancer cells, contributing to their anti-tumor effects. nih.gov Conversely, some compounds can protect mitochondria. The peptide Exendin-4 was shown to shield pancreatic β-cells from ROS-induced apoptosis by reducing mitochondrial ROS production, preventing the loss of mitochondrial membrane potential, and blocking the release of pro-apoptotic proteins like cytochrome c. plos.org

| Analog/Related Compound | Cellular Process | Observed Impact | Reference |

|---|---|---|---|

| 3',4'-Dibenzyloxyflavonol | Apoptosis | Potent induction in leukemia cells via caspase activation and cytochrome c release | nih.gov |

| 7-(4'-Cyanophenyl)indoline-1-benzenesulfonamide | Apoptosis | Induction of apoptotic cell death in colorectal cancer cells | nih.gov |

| C75 (FASN Inhibitor) | Mitochondrial Activity | Impaired mitochondrial function, increased ROS | nih.gov |

| Nebivolol | Mitochondrial Activity | Inhibition of mitochondrial respiration and ATP synthesis | nih.gov |

| Exendin-4 | Mitochondrial Activity | Protection from ROS-induced damage and apoptosis | plos.org |

Structure Activity Relationship Sar Studies and Rational Drug Design

Positional and Substituent Effects of the Benzyloxy Moiety

The benzyloxy group, a key pharmacophore in many biologically active compounds, plays a critical role in the activity of 4-(benzyloxy)indoline. Its position on the indoline (B122111) ring and the presence of substituents on the benzyl (B1604629) ring can significantly modulate the compound's interaction with biological targets.

Studies on related indole-containing compounds have highlighted the importance of the benzyloxy group's location for target selectivity and potency. For instance, in a series of isatin-based derivatives, a benzyloxy group was found to be a potent pharmacophore for monoamine oxidase (MAO) inhibition. nih.gov Research has indicated that a benzyloxy group substituted at the fifth position of an indole (B1671886) ring is crucial for conferring selectivity for MAO-B inhibition. nih.gov This suggests that the placement of the benzyloxy group at the 4-position of the indoline ring in 4-(benzyloxy)indoline hydrochloride is a critical determinant of its biological activity, likely influencing its binding affinity and selectivity for its specific molecular target(s). The improved molecular hydrophobicity imparted by the benzyloxy group is thought to be consistent with the environment of the active site of targets like MAO-B. nih.gov

Furthermore, substitutions on the phenyl ring of the benzyloxy moiety can fine-tune the electronic and steric properties of the molecule, leading to altered biological activity. Halogenation of the benzyloxy pharmacophore in certain chalcone (B49325) frameworks has been shown to enhance MAO-B inhibition. nih.gov This principle can be extrapolated to 4-(benzyloxy)indoline, where the introduction of electron-withdrawing or electron-donating groups on the benzyl ring could optimize its pharmacological profile.

Table 1: Effect of Benzyloxy Position and Substitution on MAO-B Inhibition in a Related Isatin-Based Scaffold

| Compound | A-Ring Substitution (Isatin) | B-Ring Substitution (Benzyloxy) | MAO-B Inhibition (IC₅₀ in µM) | Selectivity Index (MAO-B vs MAO-A) |

| ISB1 | 5-H | para-benzyloxy | 0.124 | >806 |

| ISFB1 | 5-H | para-((3-fluorobenzyl)oxy) | 0.135 | >740 |

| Analog | 5-CH₃ | para-benzyloxy | 6.57 | - |

| Analog | 5-Cl | para-benzyloxy | 11.38 | - |

| Analog | 5-F | para-benzyloxy | 14.21 | - |

| Analog | 5-Br | para-benzyloxy | 17.62 | - |

| Analog | 5-OCH₃ | para-benzyloxy | - | - |

Data adapted from a study on isatin-based benzyloxybenzene derivatives. nih.gov

Impact of Indoline Ring Modifications on Biological Activity

The indoline nucleus, a saturated analog of indole, serves as a versatile scaffold in medicinal chemistry. Modifications to this heterocyclic ring system can significantly impact the biological activity of 4-(benzyloxy)indoline derivatives.

The indoline ring itself is a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds. Its three-dimensional structure and electronic properties are key to its interactions with protein targets. Altering the indoline ring, for example, by introducing substituents or replacing it with a bioisosteric equivalent, can lead to profound changes in pharmacological activity.

In a study of indoline derivatives, various substitutions on the indoline ring were explored to understand their effect on antibacterial, anti-tuberculosis, and antifungal activities. researchgate.net For instance, the introduction of a nitro group at the 5-position of the indoline, which was subsequently reduced and further derivatized, led to compounds with notable biological profiles. researchgate.net This underscores the potential for modifying the indoline ring of 4-(benzyloxy)indoline to enhance its desired therapeutic effects.

N-Substitution Patterns and Their Influence on Pharmacological Profiles

The nitrogen atom of the indoline ring provides a convenient handle for chemical modification, and the nature of the substituent at this position (N-substitution) can dramatically alter the pharmacological properties of the molecule. The presence or absence of a substituent, and its size, shape, and electronic nature, can influence factors such as receptor affinity, selectivity, and pharmacokinetic properties.

In the context of this compound, the protonated nitrogen atom is a key feature. However, derivatization at this position can lead to a diverse range of pharmacological activities. For example, the synthesis of N-acyl derivatives of indoline has been a common strategy to explore new therapeutic agents. The reaction of indoline with substituted benzoyl chlorides yields N-benzoylindoline derivatives, which can be further modified to produce a library of compounds with varying biological activities. researchgate.net

Similarly, the introduction of different N-alkyl or N-aralkyl groups can modulate the compound's interaction with its biological target. For instance, in a series of N-substituted-phenylimidazolyl-4-acylhydrazone derivatives, the nature of the N-substituent was found to be critical for their analgesic and anti-inflammatory properties. nih.gov

Table 2: Influence of N-Substitution on the Biological Activity of Indoline Derivatives

| Compound ID | N-Substituent | Target/Activity | Observed Effect | Reference |

| General Structure | Substituted benzoyl | Antibacterial, Antifungal, Anti-tuberculosis | Varied, some compounds showed good activity | researchgate.net |

| General Structure | Aromatic sulphonyl | Antibacterial, Antifungal, Anti-tuberculosis | Varied, some compounds showed good activity | researchgate.net |

Stereochemical Considerations in SAR

Chirality, or the "handedness" of a molecule, can have a profound impact on its biological activity. Many drugs are chiral, and often only one enantiomer (mirror-image isomer) is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. Therefore, understanding the stereochemical aspects of 4-(benzyloxy)indoline's SAR is crucial.

If a chiral center is introduced into the 4-(benzyloxy)indoline scaffold, for example, through substitution on the indoline ring or the benzyloxy moiety, it is likely that the resulting enantiomers will exhibit different pharmacological profiles. This has been demonstrated in numerous studies of other chiral molecules. For instance, the synthesis and biological evaluation of the four possible stereoisomers of a pyridazinone derivative, which has two chiral centers, revealed that each isomer had a distinct pharmacological profile, with one isomer showing a superior combination of vasodilator and beta-adrenergic antagonist activities. nih.gov

In another example, the antimalarial activity of 3-Br-acivicin isomers was found to be highly dependent on their stereochemistry. The natural (5S, αS) isomers were significantly more potent than their corresponding enantiomers and diastereomers, suggesting a stereoselective uptake mechanism. nih.gov These examples highlight the critical importance of investigating the stereochemistry of any chiral derivatives of 4-(benzyloxy)indoline to identify the most active and safe stereoisomer.

Table 3: Example of Stereoisomer-Specific Pharmacological Activity

| Compound | Stereoisomer | Vasodilator Activity | Beta-Adrenergic Antagonist Activity |

| Pyridazinone Derivative | RA,SB | +++ | +++ |

| Pyridazinone Derivative | Other Isomers | Reduced | Reduced |

Data adapted from a study on a chiral pyridazinone derivative. nih.gov The 'RA,SB' designation refers to the specific configuration at the two chiral centers. '+++' indicates the highest activity.

Computational Chemistry and Molecular Modeling of 4 Benzyloxy Indoline Hydrochloride and Analogs

Ligand-Protein Interaction Analysis through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how indoline (B122111) derivatives interact with their biological targets at a molecular level.

In studies involving indoline-based compounds, molecular docking has been instrumental in identifying and optimizing inhibitors for various enzymes. For instance, docking studies on a series of indoline derivatives as potential 5-lipoxygenase (5-LOX) inhibitors revealed that the indoline scaffold is a suitable molecular seed for inhibitor design. acs.orgnih.gov These studies showed that the indoline moiety can position itself near the iron atom in the enzyme's active site, forming crucial van der Waals interactions with key amino acid residues. nih.gov

Specifically, for analogs of 4-(Benzyloxy)indoline, docking simulations can elucidate the binding modes within a target protein's active site. For example, in the context of dual 5-LOX/sEH inhibitors, the indoline core of compound 43 was observed to interact with hydrophobic residues, while other parts of the molecule formed hydrogen bonds with polar residues like Q363 and Y181. nih.gov Such detailed interaction mapping helps in explaining the structure-activity relationships (SAR) and guides the design of analogs with improved binding affinity and selectivity.

The following table summarizes key interactions observed in molecular docking studies of indoline analogs with their target proteins:

| Compound/Analog | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Indoline derivative 43 | 5-Lipoxygenase (5-LOX) | H372, H367, L368, L414, I415, F421, L607, Q363, Y181 | van der Waals, Hydrogen Bonds | nih.gov |

| Indoline derivative 43 | soluble Epoxide Hydrolase (sEH) | H524, W525 | π–π stacking | nih.gov |

| Indolo-quinoline analogs | Plasmodium falciparum Lactate Dehydrogenase (pfLDH) | Glu122 | Hydrogen Bond | researchgate.net |

| Benzimidazole analog of Indole (B1671886) | Respiratory Syncytial Virus (RSV) F protein | F488, D486, E487 | π–π stacking, Salt Bridge, Hydrogen Bond | mdpi.com |

These studies underscore the power of molecular docking in providing a rational basis for the optimization of lead compounds.

Pharmacophore Generation and Virtual Screening

Pharmacophore modeling is another pivotal computational strategy that involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds with the potential for similar activity, a process known as virtual screening. nih.gov

For indoline and its analogs, pharmacophore models can be generated based on a set of known active compounds. These models typically define key features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic rings (AR). nih.gov For example, a pharmacophore model for indolo-quinoline derivatives identified the indolo-quinoline scaffold as essential for antimalarial activity, highlighting specific hydrogen bond acceptor and donor regions. researchgate.net

In a study on 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives, pharmacophore modeling revealed that the 1H-indole moiety is a critical feature for antibacterial activity. semanticscholar.org The generated model, which included features like hydrogen bond acceptors and positive ionizable groups, was successfully used to correlate the structural features of the compounds with their observed biological activity. semanticscholar.org

Virtual screening campaigns based on such pharmacophore models have the potential to identify novel indoline-based scaffolds from large compound libraries, accelerating the discovery of new drug candidates. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach relies on molecular descriptors that quantify various physicochemical properties of the molecules. nih.gov

QSAR studies on indoline and related heterocyclic compounds have been successfully employed to predict their biological activities and to guide the design of more potent analogs. nih.govmdpi.com For instance, a QSAR study on indeno[1,2-b]indole (B1252910) derivatives as CK2 inhibitors led to the development of a predictive model based on the inhibitory activities of a training set of compounds. nih.gov This model was then used to predict the activity of other related compounds, demonstrating the utility of QSAR in identifying promising new inhibitors. nih.gov

Similarly, QSAR models have been developed for 4-quinolone derivatives, which share structural similarities with certain indoline analogs, to predict their affinity for GABA(A) receptors. nih.gov These models established a good correlation between molecular shape parameters and biological activity. nih.gov The robustness of these models is often validated using statistical methods like leave-one-out cross-validation. nih.gov

The development of robust QSAR models for 4-(Benzyloxy)indoline analogs could significantly aid in the optimization of their therapeutic properties by predicting the activity of yet-to-be-synthesized derivatives.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netnih.gov DFT calculations can provide valuable insights into properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. ekb.eg

For indoline derivatives, DFT studies have been used to understand their electronic properties, which are crucial for their function in various applications, such as dye-sensitized solar cells. researchgate.netresearchgate.net These studies calculate the ground-state geometries and electronic structures, revealing how different substituents on the indoline ring affect the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter that influences the molecule's reactivity and electronic transitions. ekb.egnih.gov

DFT calculations can also be used to analyze the molecular electrostatic potential (MEP), which helps in identifying the electrophilic and nucleophilic sites within a molecule. ekb.eg This information is valuable for predicting how the molecule will interact with biological targets. By understanding the electronic structure and reactivity of 4-(Benzyloxy)indoline hydrochloride and its analogs, researchers can better predict their biological activity and design new compounds with enhanced properties.

The following table presents a conceptual overview of how DFT can be applied to this compound:

| DFT Calculation | Information Gained | Relevance to Drug Design |

| Geometry Optimization | Provides the most stable 3D structure of the molecule. | Essential for accurate docking studies and understanding molecular shape. |

| HOMO-LUMO Analysis | Determines the electron-donating and accepting abilities and the electronic excitability. | Helps in predicting reactivity and potential for charge-transfer interactions with biological targets. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution and identifies regions prone to electrophilic and nucleophilic attack. | Predicts non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with a protein receptor. |

In silico Analysis for Lead Identification

The process of lead identification involves screening large libraries of compounds to find those that exhibit a desired biological activity. nih.gov In silico analysis, which encompasses a range of computational techniques including molecular docking, pharmacophore modeling, and virtual screening, plays a pivotal role in this process by making it more efficient and cost-effective. nih.govmdpi.com

For scaffolds like indoline, in silico approaches have been successfully used to identify lead compounds for various therapeutic targets. acs.orgresearchgate.net For example, an in silico analysis of an in-house library identified an indoline derivative as a potent 5-LOX inhibitor, which then served as a hit compound for the design of a new series of analogs. acs.org This integrated approach, combining computational screening with experimental validation, is a powerful strategy in modern drug discovery. acs.org

The indole scaffold itself is considered a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets. mdpi.comresearchgate.net This versatility makes it an excellent starting point for the design of new drugs. researchgate.netmdpi.com In silico multi-target approaches have been used to screen libraries of indole derivatives against various viral proteins, for instance, to identify potential lead compounds for antiviral therapies. mdpi.com

Through these computational methods, researchers can rapidly assess the potential of this compound and its analogs as lead compounds for specific diseases, prioritize them for synthesis and biological testing, and ultimately accelerate the journey from a chemical compound to a potential new medicine.

Analytical Method Development and Validation for 4 Benzyloxy Indoline Hydrochloride

Chromatographic Techniques for Purity and Identity Confirmation

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of a compound from impurities and related substances. The choice between liquid and gas chromatography hinges on the analyte's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purity and assay determination of non-volatile and thermally labile compounds like 4-(Benzyloxy)indoline hydrochloride. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. wikipedia.org

Method Development Considerations: A typical RP-HPLC method for this compound would involve a C18 or phenyl-bonded silica (B1680970) column. ijper.orggoogle.com The C18 stationary phase provides a non-polar environment, retaining the analyte based on its hydrophobicity, while a phenyl column can offer alternative selectivity due to π-π interactions with the aromatic rings in the molecule. google.com

The mobile phase is a critical component of the separation process. wikipedia.org It usually consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. nih.govyoutube.com For a hydrochloride salt, buffering the mobile phase is crucial to ensure consistent ionization of the analyte and achieve reproducible retention times and symmetrical peak shapes. chromforum.orgresearchgate.net A buffer like sodium acetate (B1210297) or potassium phosphate, with the pH adjusted to an acidic range (e.g., pH 3-5), is often employed. ijper.orgnih.gov The organic modifier concentration can be optimized through a gradient or isocratic elution to achieve the best separation between the main compound and any potential impurities. cetjournal.itpensoft.net

Detection is commonly performed using a UV detector, as the benzyloxy and indoline (B122111) chromophores absorb UV light. A detection wavelength in the range of 254-280 nm is generally appropriate for such aromatic compounds. nih.govmdpi.com Validation of the HPLC method would be performed according to ICH guidelines, assessing parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). nih.govpensoft.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good hydrophobic retention for the analyte. nih.gov |

| Mobile Phase A | 10 mM Sodium Acetate Buffer, pH 4.5 | Controls the ionization state of the hydrochloride salt for consistent retention. ijper.org |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte from the non-polar column. pensoft.net |

| Elution Mode | Gradient or Isocratic | To be optimized for optimal separation from impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temp. | 25-40 °C | Temperature control ensures reproducible retention times. pensoft.net |

| Injection Vol. | 10 µL | A typical volume for analytical injections. nih.gov |

| Detection | UV at 254 nm | The aromatic rings in the molecule provide strong UV absorbance at this wavelength. ijper.org |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. phenomenex.blog Direct analysis of this compound by GC is generally not feasible due to its salt form, high molecular weight, and potential for thermal degradation at the high temperatures required for volatilization. The benzyloxy group and the indoline structure may not be sufficiently stable under typical GC inlet and oven temperatures. nih.govresearchgate.net

To overcome these limitations, derivatization is a necessary step to make the analyte amenable to GC analysis. libretexts.orggcms.cz Derivatization chemically modifies the compound to increase its volatility and thermal stability. sigmaaldrich.comresearchgate.net For the indoline moiety, which contains a secondary amine, common derivatization techniques include:

Silylation: This process replaces the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). phenomenex.blogsigmaaldrich.com The resulting TMS derivative is significantly more volatile and less polar.

Acylation: This involves reacting the amine with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form a stable amide derivative. libretexts.org

Once derivatized, the compound can be analyzed using a GC system, typically equipped with a capillary column (e.g., DB-5 or HP-5) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). notulaebotanicae.rooup.com A temperature program would be developed, starting at a lower temperature and gradually increasing to elute the derivatized analyte and any related substances. oup.com However, given the availability and suitability of HPLC, GC is generally considered a secondary or complementary technique for this particular compound.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the chemical structure and identity of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of a compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. rsc.org

For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the protons in the benzyloxy group (the benzyl (B1604629) CH₂ and the phenyl protons) and the indoline ring system (aromatic and aliphatic protons). youtube.comresearchgate.net The integration of these signals would correspond to the number of protons in each group. The coupling patterns (e.g., doublets, triplets) would reveal the connectivity of adjacent protons.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, attached to oxygen or nitrogen), providing further confirmation of the structure. rsc.orgyoutube.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | Nucleus | Predicted Chemical Shift (δ, ppm) |

| Indoline -CH₂-CH₂- | ¹H | 3.0 - 3.5 |

| Indoline -CH₂-CH₂- | ¹³C | 25 - 55 |

| Indoline Aromatic | ¹H | 6.5 - 7.5 |

| Indoline Aromatic | ¹³C | 110 - 150 |

| Benzyl -O-CH₂-Ph | ¹H | 5.0 - 5.5 |

| Benzyl -O-CH₂-Ph | ¹³C | 70 - 80 |

| Benzyl Aromatic | ¹H | 7.2 - 7.5 |

| Benzyl Aromatic | ¹³C | 125 - 140 |

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. libretexts.org For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a protonated molecular ion [M+H]⁺ corresponding to the free base. nih.govnih.gov

The high-resolution mass spectrum would provide the exact mass of the ion, allowing for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) experiments would involve selecting the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern is a fingerprint of the molecule. Key fragmentations for 4-(Benzyloxy)indoline would likely include:

Loss of the benzyl group, leading to a prominent fragment.

Cleavage of the indoline ring. scirp.orgresearchgate.net

Fragmentation characteristic of the benzyloxy moiety. nih.gov

Analysis of these fragments helps to confirm the connectivity and structure of the parent molecule. nih.govacs.org

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. rsc.org The IR spectrum of this compound would display characteristic absorption bands corresponding to its specific structural features.

Key expected peaks include:

A broad absorption in the region of 2400-2800 cm⁻¹ corresponding to the N-H stretch of the secondary amine hydrochloride salt.

Aromatic C-H stretching vibrations typically appearing above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

A strong C-O stretching band for the benzyloxy ether group, typically in the 1250-1000 cm⁻¹ region.

C=C stretching vibrations for the aromatic rings in the 1600-1450 cm⁻¹ region.

These characteristic peaks provide confirmatory evidence for the presence of the key functional groups within the molecule.

Advanced Analytical Approaches for Hydrochloride Form

The conversion of a free base, such as 4-(Benzyloxy)indoline, into its hydrochloride salt is a common strategy in pharmaceutical development to enhance properties like solubility and stability. ontosight.aicymitquimica.comspectroscopyonline.com The resulting salt form necessitates a thorough analytical characterization to understand its solid-state properties, which can significantly influence the quality, performance, and stability of the final product. Advanced analytical techniques are therefore employed to elucidate the unique structural and physical characteristics of the hydrochloride form of 4-(Benzyloxy)indoline.

A primary focus of these advanced methods is the investigation of the crystal lattice, including the arrangement of the 4-(Benzyloxy)indoline cation and the chloride anion, as well as the intermolecular interactions that define the crystal structure. researchgate.netnih.gov These techniques are crucial for identifying and differentiating between various crystalline forms, such as polymorphs or hydrates, which can exhibit distinct physical properties. A patent for 3,3-dimethyl-6-ethoxy-indoline hydrochloride, for instance, has identified at least six different polymorphic or pseudopolymorphic modifications, underscoring the importance of such detailed characterization. google.com

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy

Solid-State NMR (SSNMR) spectroscopy is a powerful non-destructive technique for characterizing the solid form of this compound. It provides detailed information about the local chemical environment of specific atomic nuclei (e.g., ¹³C, ¹⁵N, and ³⁵Cl) within the crystal lattice. mdpi.com

¹³C and ¹⁵N SSNMR can readily distinguish between the free base and the hydrochloride salt, as protonation of the indoline nitrogen significantly alters the chemical shifts of nearby carbon and the nitrogen atoms. mdpi.com Furthermore, SSNMR is highly sensitive to the crystallographic environment, meaning that different polymorphs of this compound would produce distinct spectra, serving as a reliable fingerprint for each form. rsc.org

A particularly insightful technique for hydrochloride salts is ³⁵Cl SSNMR. The chlorine nucleus is highly sensitive to its local environment, including the nature of hydrogen bonding with the protonated amine. nih.govacs.org The analysis of the ³⁵Cl NMR signal can provide detailed information on the electric field gradient (EFG) and chemical shift (CS) tensors, which are directly related to the geometry and electronic structure around the chloride ion. acs.orgnih.gov This makes ³⁵Cl SSNMR an excellent tool for identifying different polymorphic forms and for studying the disorder within the crystal structure. nih.gov

Table 1: Representative ¹³C SSNMR Chemical Shifts for Indoline Derivatives and their Hydrochloride Salts

| Carbon Atom | Representative Chemical Shift (ppm) - Free Base | Representative Chemical Shift (ppm) - Hydrochloride Salt |

| C2 | ~50 | ~55 |

| C3 | ~30 | ~35 |

| C3a | ~130 | ~128 |

| C4 | ~155 (C-O) | ~154 (C-O) |

| C5 | ~110 | ~112 |

| C6 | ~125 | ~127 |

| C7 | ~115 | ~118 |

| C7a | ~145 | ~148 |

Note: Data are representative and based on typical shifts for indoline systems. Actual values for this compound would need to be experimentally determined.

X-ray Diffraction (XRD)

X-ray diffraction is an essential technique for determining the crystalline structure of this compound. Single-crystal X-ray diffraction (SCXRD) can provide the definitive three-dimensional structure of a crystalline solid, revealing precise bond lengths, bond angles, and the spatial arrangement of molecules and ions in the crystal lattice. researchgate.netnih.gov This information is invaluable for understanding the intermolecular interactions, such as hydrogen bonds between the protonated indoline nitrogen (N-H⁺) and the chloride anion (Cl⁻), which govern the crystal packing. researchgate.net

Powder X-ray diffraction (PXRD) is more commonly used for routine analysis and quality control. Each crystalline form of this compound will produce a unique PXRD pattern, which serves as a fingerprint for that specific polymorph. nih.gov This allows for the identification of the solid form and the detection of any polymorphic impurities.

Table 2: Hypothetical Powder X-ray Diffraction Peaks for a Crystalline Form of this compound

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.4 | 85 |

| 12.2 | 7.2 | 60 |

| 15.8 | 5.6 | 100 |

| 19.1 | 4.6 | 70 |

| 21.5 | 4.1 | 95 |

| 24.8 | 3.6 | 55 |

Note: This data is hypothetical and for illustrative purposes. Actual diffraction patterns must be obtained experimentally.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. The formation of the hydrochloride salt of 4-(Benzyloxy)indoline leads to characteristic changes in the vibrational spectra.

In the FTIR spectrum, the most significant change is the appearance of a broad absorption band typically in the range of 2400-2800 cm⁻¹, which is characteristic of the N-H⁺ stretching vibration in amine hydrochlorides. spectroscopyonline.com This band is a clear indicator of salt formation. Other changes in the fingerprint region (below 1600 cm⁻¹) can also provide information about conformational changes in the molecule upon salt formation. researchgate.netnih.govnih.gov